![molecular formula C17H14N4S B2853553 5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 153595-92-7](/img/structure/B2853553.png)
5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
Indole is a heterocyclic compound that is a structural component of many natural products and pharmaceuticals. It is known for its wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Triazole is another heterocyclic compound that is often used in medicinal chemistry due to its stability and versatility. The specific compound you mentioned seems to be a fusion of these two structures, which could potentially exhibit interesting biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure and functional groups. Indole is a crystalline solid at room temperature, while triazole is a liquid. The properties of “5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” would depend on the specific arrangement of these groups and other factors .Scientific Research Applications
Quorum Sensing Inhibition
Indole derivatives have been identified as potential inhibitors of quorum sensing (QS), the communication system used by bacteria to regulate gene expression in response to cell density . This compound, with its indole core, could be explored for its ability to disrupt QS pathways, thereby mitigating bacterial infections without promoting antibiotic resistance.
Antimicrobial Activity
The triazole and thione functionalities are known for their antimicrobial properties. Research could focus on synthesizing various derivatives of this compound to evaluate their efficacy against multidrug-resistant pathogens, such as E. coli and Staphylococcus aureus .
Anti-Cancer Research
Indole derivatives exhibit antitumor activities, and the structural complexity of this compound makes it a candidate for anti-cancer drug development. Its potential to bind with high affinity to various receptors can be harnessed to target specific cancer cell lines .
Enzyme Inhibition
The compound’s unique structure may allow it to act as an enzyme inhibitor, potentially leading to the development of new treatments for diseases where enzyme regulation is crucial. It could be particularly useful in designing inhibitors for enzymes that are overexpressed in certain diseases .
Neuroprotective Agents
Indoles are associated with neuroprotection, and this compound’s ability to cross the blood-brain barrier could be investigated. It may serve as a lead compound for the development of treatments for neurodegenerative diseases .
Agricultural Chemicals
The indole moiety is structurally similar to plant hormones like auxins. This compound could be studied for its potential use in agriculture to promote plant growth or protect crops from pests .
Flavor and Fragrance Industry
Indole derivatives are valuable in the flavor and fragrance industry for their distinctive scents. This compound could be modified to create new synthetic flavors or fragrances with commercial applications .
Synthetic Dye Development
The compound’s structure allows for various substitutions that can lead to the creation of novel dyes. Its application in developing natural colorants with unique hues for the textile industry could be an interesting research avenue .
Mechanism of Action
Target of Action
The compound, also known as 3-(indol-3-ylmethyl)-4-phenyl-1,2,4-triazoline-5-thione, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for treating various disorders . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Generally, they interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Indole derivatives can have various biological effects, including antiviral, anti-inflammatory, and anticancer activities
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by indole and triazole derivatives, this compound could potentially be a valuable target for future medicinal chemistry research .
properties
IUPAC Name |
3-(1H-indol-3-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c22-17-20-19-16(21(17)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,18H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXJFDXNNYPOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
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